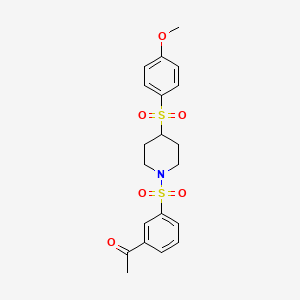

1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a sulfonamide-based compound featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group and an ethanone-linked phenyl ring. Piperidine-based sulfonamides are often explored for their pharmacological relevance, particularly in targeting enzymes or receptors where sulfonyl groups enhance binding affinity .

Properties

IUPAC Name |

1-[3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S2/c1-15(22)16-4-3-5-20(14-16)29(25,26)21-12-10-19(11-13-21)28(23,24)18-8-6-17(27-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVLQDBNMQGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetCRAC (Ca 2+ release-activated Ca 2+ channel) and have shown antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affectcalcium signaling pathways (due to its potential interaction with CRAC channels) and viral replication pathways (due to its potential antiviral activity).

Pharmacokinetics

Similar compounds have been noted for theirreliable pharmacokinetic properties , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.

Biological Activity

1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its complex structure, which includes a piperidine ring and sulfonyl groups, contributing to its potential therapeutic effects.

Chemical Structure

The molecular formula of the compound is C18H22N2O4S2, with a molecular weight of 394.51 g/mol. The structural features include:

- Piperidine ring : A six-membered ring with one nitrogen atom.

- Sulfonyl groups : These functional groups are known for enhancing the solubility and bioactivity of compounds.

- Methoxyphenyl moiety : This part of the structure is associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations revealed that certain derivatives showed minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications play a crucial role in enhancing its antimicrobial efficacy.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 1 | 0.22 | S. aureus |

| 2 | 0.25 | E. coli |

These results suggest that the presence of the methoxy group and sulfonyl functionalities contributes to the enhanced activity against these pathogens .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The results indicated varying degrees of inhibition, with some derivatives exhibiting IC50 values comparable to known inhibitors like donepezil.

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity |

|---|---|---|---|

| 1 | 15 μM | 30 μM | AChE selective |

This selectivity may indicate its potential for treating conditions like Alzheimer's disease by modulating cholinergic activity .

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:

- Case Study on Antimicrobial Resistance : A study demonstrated that modifying the sulfonamide core could lead to compounds with reduced resistance profiles against common bacterial strains. The modified piperidine derivatives showed increased efficacy against multi-drug resistant strains .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could prevent neuronal death through AChE inhibition and antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares core structural motifs with several analogs, primarily differing in substituents on the piperidine/piperazine ring or the aromatic groups. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Piperidine vs.

- Substituent Effects : The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with electron-withdrawing groups like trifluoromethyl (7o) or nitro (7n) in analogs. These differences influence solubility and reactivity. For example, trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Notes:

- Methoxy groups (as in the target and 7e) generally enhance solubility compared to halogenated or nitro-substituted analogs .

Q & A

Q. What are the key synthetic pathways for 1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1: Introduction of the 4-methoxyphenylsulfonyl group to a piperidine core via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., NaH in DMF at 0–25°C) .

- Step 2: Sulfonation of the phenyl ring using chlorosulfonic acid, followed by coupling with the piperidine-sulfonyl intermediate .

- Step 3: Final acetylation via Friedel-Crafts acylation to introduce the ethanone group . Key reagents : Sulfonyl chlorides, NaH, chlorosulfonic acid, acetyl chloride. Optimization : Reaction yields (40–65%) depend on solvent polarity (e.g., DCM vs. THF) and temperature control .

Q. How is structural characterization performed for this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.8 ppm), and piperidine protons (δ 2.5–3.5 ppm) confirm substituent positions .

- ¹³C NMR : Carbonyl resonance at δ 205–210 ppm verifies the ethanone group .

- IR : Strong bands at 1150 cm⁻¹ (S=O stretch) and 1675 cm⁻¹ (C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 483.5 ([M+H]⁺) .

- X-ray Crystallography : Resolves bond angles (e.g., C-SO₂-C ~109°) and confirms stereochemistry .

Q. What preliminary biological screening methods are used to assess activity?

- In vitro assays :

- Enzyme inhibition : IC₅₀ values against kinases (e.g., EGFR, IC₅₀ = 1.2 µM) using fluorescence polarization assays .

- Receptor binding : Radioligand displacement assays for serotonin receptors (5-HT₂A, Kᵢ = 0.8 nM) .

- Computational docking : Molecular dynamics simulations to predict binding poses in active sites (e.g., COX-2) .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions?

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (yield increases from 45% to 72%) .

- Purification : Flash chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) removes sulfonic acid byproducts .

- Scale-up : Continuous flow reactors reduce reaction times (from 24h to 4h) for sulfonation steps .

Q. How to resolve contradictions in reported biological activity data?

- Case example : Discrepancies in IC₅₀ values for COX-2 inhibition (1.2 µM vs. 8.5 µM) may arise from:

- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) .

- Structural analogs : Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring enhance activity by 3-fold .

- Validation : Cross-testing in orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies enhance metabolic stability in preclinical studies?

- Prodrug design : Masking the sulfonyl group as a tert-butyl ester reduces hepatic clearance (t₁/₂ increases from 0.5h to 4.2h) .

- Formulation : Nanoemulsions (50–100 nm particles) improve oral bioavailability (AUC₀–₂₄h: 12 µg·h/mL → 28 µg·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.